molecular formula C23H22N6O2S B2680800 N-(2-((6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)-[1,1'-biphenyl]-4-sulfonamide CAS No. 1421516-42-8

N-(2-((6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)-[1,1'-biphenyl]-4-sulfonamide

Cat. No.: B2680800
CAS No.: 1421516-42-8
M. Wt: 446.53
InChI Key: YOHSPEQJSUMJAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-((6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)-[1,1'-biphenyl]-4-sulfonamide is a useful research compound. Its molecular formula is C23H22N6O2S and its molecular weight is 446.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

N-(2-((6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)-[1,1'-biphenyl]-4-sulfonamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly as an inhibitor of various protein kinases. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be broken down into several key components:

  • Pyrimidine moiety : Known for its role in various biological functions and as a scaffold for drug development.
  • Pyridin-2-ylamino group : This group is significant for its interactions with biological targets.
  • Biphenyl and sulfonamide groups : These contribute to the compound's pharmacokinetic properties and its ability to bind to target proteins.

The molecular formula of the compound is C18H24N6OC_{18}H_{24}N_{6}O with a molecular weight of approximately 340.4 g/mol .

The primary mechanism through which this compound exerts its biological activity is through the inhibition of specific protein kinases involved in cell signaling pathways. This inhibition can lead to:

  • Reduced cell proliferation : Particularly in cancer cells, by interfering with pathways that promote cell division.
  • Induction of apoptosis : Triggering programmed cell death in cancerous cells.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. It has been shown to inhibit the activity of cyclin-dependent kinases (CDKs), particularly CDK4 and CDK6, which are crucial for cell cycle progression. By inhibiting these kinases, the compound effectively halts the proliferation of various cancer cell lines.

Case Study Findings :

  • In vitro studies : Various studies have demonstrated that the compound significantly reduces viability in human cancer cell lines such as MCF7 (breast cancer) and HCT116 (colon cancer). IC50 values were reported in the low micromolar range, indicating potent activity .
  • Mechanistic Insights : Flow cytometry analyses have shown that treated cells exhibit characteristics of apoptosis, including DNA fragmentation and increased annexin V binding .

Antimicrobial Activity

In addition to its anticancer effects, this compound has also been evaluated for antimicrobial properties. Preliminary results suggest:

  • Broad-spectrum activity against bacterial strains , including both Gram-positive and Gram-negative bacteria.
Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.5 μg/mL
Escherichia coli1.0 μg/mL
Pseudomonas aeruginosa0.8 μg/mL

These findings indicate that the compound may serve as a potential lead for developing new antimicrobial agents .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the pyrimidine and biphenyl moieties have been explored to enhance potency and selectivity against specific targets. For instance:

  • Substituting different groups on the pyrimidine ring has shown varying levels of kinase inhibition.

Properties

IUPAC Name

4-phenyl-N-[2-[[6-(pyridin-2-ylamino)pyrimidin-4-yl]amino]ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N6O2S/c30-32(31,20-11-9-19(10-12-20)18-6-2-1-3-7-18)28-15-14-25-22-16-23(27-17-26-22)29-21-8-4-5-13-24-21/h1-13,16-17,28H,14-15H2,(H2,24,25,26,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOHSPEQJSUMJAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)S(=O)(=O)NCCNC3=CC(=NC=N3)NC4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.